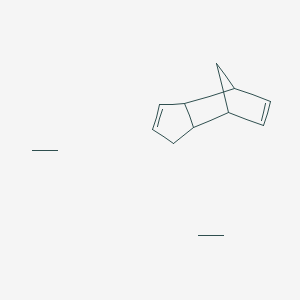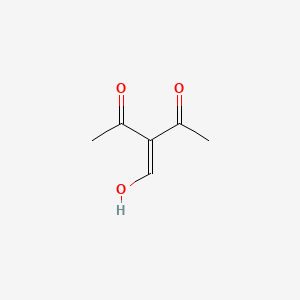
2-Acetyl-3-hydroxybut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-3-hydroxybut-2-enal is an organic compound with a unique structure that includes both an acetyl group and a hydroxy group attached to a butenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-3-hydroxybut-2-enal can be synthesized through various methods. One common approach involves the organocatalyzed Michael addition of boronic acids to a γ-hydroxy-α,β-unsaturated aldehyde . This method utilizes a resin-supported peptide catalyst, which has been shown to be effective in achieving high catalytic ability and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and asymmetric synthesis are likely employed. These methods ensure the production of the compound with high purity and yield, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-hydroxybut-2-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetyl-3-hydroxybut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in organocatalysis.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-hydroxybut-2-enal involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets include enzymes and receptors that interact with its functional groups. Pathways involved in its action include Michael addition and aldol condensation reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Acetyl-3-hydroxybut-2-enal is unique due to its combination of an acetyl group and a hydroxy group on a butenal backbone. This structure provides distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
3-(hydroxymethylidene)pentane-2,4-dione |
InChI |
InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,7H,1-2H3 |
InChI Key |
FIUGGOBVJVFFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


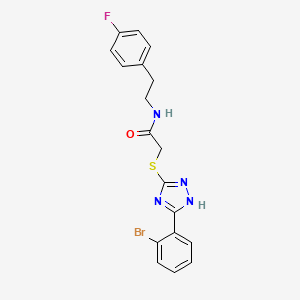
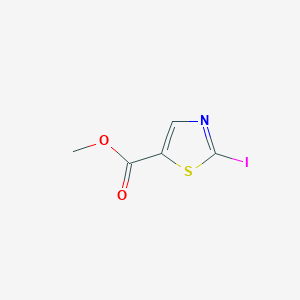
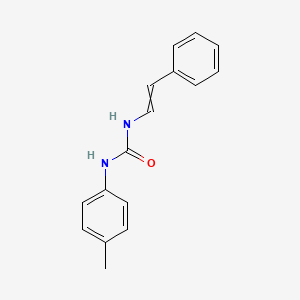



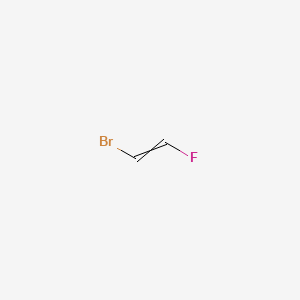
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
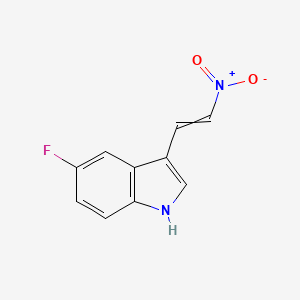
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
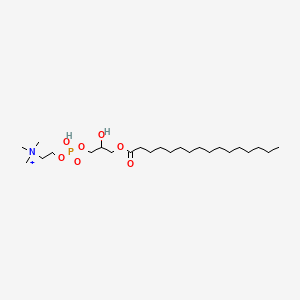
![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12513299.png)
